SB-705498

Descripción general

Descripción

SB-705498 es un antagonista potente y selectivo del canal iónico del receptor potencial transitorio vaniloide 1 (TRPV1) . Este compuesto ha sido evaluado en ensayos clínicos para el tratamiento de afecciones como la rinitis y la tos crónica . Es conocido por su capacidad para inhibir la activación de TRPV1 por capsaicina, ácido y calor .

Aplicaciones Científicas De Investigación

SB-705498 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

SB-705498 ejerce sus efectos bloqueando el canal iónico TRPV1, que participa en la sensación de dolor y calor . El compuesto se une al receptor e inhibe su activación por capsaicina, ácido y calor . Esta inhibición previene la entrada de iones de calcio en las neuronas sensoriales, lo que reduce el dolor y la inflamación .

Análisis Bioquímico

Biochemical Properties

SB-705498 plays a significant role in biochemical reactions by interacting with the TRPV1 receptor, a nonselective cation channel predominantly expressed by sensory neurons. The compound inhibits the activation of TRPV1 by various stimuli, including capsaicin, acid, and heat. This inhibition is achieved through competitive antagonism, where this compound binds to the receptor and prevents its activation by these stimuli . The interaction between this compound and TRPV1 is characterized by high potency and selectivity, making it a valuable tool for studying the physiological and pathological roles of TRPV1 .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting TRPV1 activation, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, in sensory neurons, the inhibition of TRPV1 by this compound can reduce the perception of pain and inflammation . Additionally, this compound has been shown to affect other cell types, such as epithelial cells, by modulating their response to noxious stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TRPV1 receptor and preventing its activation by capsaicin, acid, and heat. This binding is competitive, meaning that this compound competes with these stimuli for the same binding site on the receptor . The inhibition of TRPV1 activation by this compound leads to a decrease in the influx of cations, such as calcium and sodium, into the cell, which in turn reduces the downstream signaling events associated with TRPV1 activation . This mechanism of action highlights the potential of this compound as a therapeutic agent for conditions involving TRPV1-mediated pain and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory effects on TRPV1 activation for extended periods. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings. These studies have shown that prolonged exposure to this compound can lead to sustained inhibition of TRPV1 activation and a corresponding reduction in pain and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits TRPV1 activation and reduces pain and inflammation without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including alterations in cellular metabolism and gene expression . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of TRPV1 and other related pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the plasma membrane, where it exerts its inhibitory effects on TRPV1 activation .

Subcellular Localization

The subcellular localization of this compound is primarily at the plasma membrane, where it interacts with the TRPV1 receptor. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to TRPV1 to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles within the cell, further modulating its activity and function .

Métodos De Preparación

La síntesis de SB-705498 implica varios pasos, comenzando con la preparación de intermedios clave. Las condiciones de reacción a menudo implican el uso de reactivos como el hidruro de sodio, el bromo y el yoduro de trifluorometilo . Los métodos de producción industrial para this compound están diseñados para optimizar el rendimiento y la pureza, a menudo involucrando reacciones a gran escala bajo condiciones controladas .

Análisis De Reacciones Químicas

SB-705498 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, tioles).

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

SB-705498 es único entre los antagonistas de TRPV1 debido a su alta potencia y selectividad . Compuestos similares incluyen:

AMG-517: Otro antagonista de TRPV1 con propiedades similares pero diferente estructura química.

JNJ-17203212: Un antagonista de TRPV1 con mayor afinidad y mayor vida media en comparación con this compound.

JNJ-38893777: Otro antagonista de TRPV1 con eficacia comparable en el bloqueo de la activación de TRPV1.

Estos compuestos comparten la característica común de dirigirse a TRPV1, pero difieren en sus propiedades farmacocinéticas y estructuras químicas .

Propiedades

IUPAC Name |

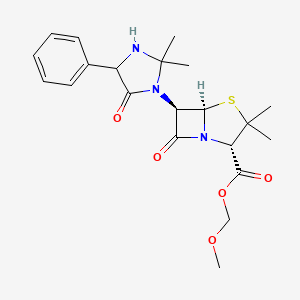

1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYILLRHXRVTRSH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198236 | |

| Record name | SB705498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501951-42-4 | |

| Record name | SB705498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501951424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-705498 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SB705498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-705498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T74V9O0Y2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)